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Compound of Interest

Compound Name: Cyclohexanehexacarboxylicacid

CAS No.: 67537-70-6

Cat. No.: B1342193 Get Quote

CAS: 2216-84-4 | Formula: C₁₂H₁₂O₁₂ | MW: 348.22 g/mol [1]

Executive Summary
Hexahydromellitic acid is the fully hydrogenated derivative of mellitic acid

(benzenehexacarboxylic acid). Unlike its aromatic precursor, the cyclohexane core introduces

complex stereochemical behavior critical for its application in Metal-Organic Frameworks

(MOFs) and supramolecular chemistry.[1]

This guide focuses on the all-cis isomer, the most chemically significant form due to its ability to

coordinate metal ions (e.g., Eu³⁺, Gd³⁺) on a single face, creating unique 2D and 3D

topologies.[1]

Structural Isomerism & Stereochemistry
The stereochemistry of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid is analogous to the

inositols. While theoretically 9 stereoisomers exist, the all-cis isomer is the primary focus of

advanced materials research.

The "All-Cis" Conformation Paradox
In a planar representation, "all-cis" implies all carboxyl groups point in the same direction.

However, the cyclohexane ring adopts a chair conformation.[1][2]
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Geometric Reality: To maintain a "cis" relationship (all groups above the mean plane), the

substituents must alternate between axial (a) and equatorial (e) positions around the ring.[1]

Configuration: 1a, 2e, 3a, 4e, 5a, 6e.

Dynamic Equilibrium: At room temperature, the molecule undergoes rapid ring inversion

(flipping), interconverting the two identical chair forms.[1]
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Figure 1: The dynamic ring inversion of all-cis-hexahydromellitic acid renders all six CH groups

magnetically equivalent on the NMR timescale.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
The high symmetry of the all-cis isomer simplifies its NMR spectra significantly.

¹H NMR (Proton)
Solvent: D₂O or DMSO-d₆.

Key Feature: Due to the rapid chair-chair interconversion shown in Figure 1, the axial and

equatorial environments average out.

Chemical Shift:

δ ~3.0 – 3.4 ppm (Singlet): Represents the six equivalent methine (CH) protons alpha to

the carboxylic acid groups.[1]
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δ ~12.0+ ppm (Broad): Carboxylic acid protons (COOH).[1] This peak's position and width

are highly concentration- and pH-dependent.

¹³C NMR (Carbon)
Symmetry: The molecule possesses effectively high symmetry (

average), resulting in a minimal number of signals.[1]

Signals:

Carboxyl Carbon (C=O): ~170–175 ppm.[1]

Ring Carbon (CH): ~40–45 ppm.[1]

Technical Note: At very low temperatures (<-60°C), the ring flip slows down, and the ¹H

spectrum may broaden or split into distinct axial and equatorial signals (1:1 ratio).[1]

B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the six carboxylic acid moieties.
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Frequency (cm⁻¹) Vibration Mode Description

2500 – 3300 O-H Stretch
Very broad, characteristic of H-

bonded carboxylic acid dimers.

2900 – 3000 C-H Stretch

Weak aliphatic C-H stretching

(masked by O-H broadness).

[1]

1690 – 1730 C=O Stretch
Strong, sharp band.[1] The

"carbonyl region" diagnostic.

1200 – 1300 C-O Stretch
C-O single bond stretch / O-H

bending coupling.

~900 – 950 O-H Bend
Out-of-plane bending (broad).

[1]

C. Mass Spectrometry (MS)[1][3]
Ionization: ESI (Electrospray Ionization) in negative mode (ESI-) is preferred due to the

acidic protons.[1]

Molecular Ion: [M-H]⁻ at m/z 347.[1]

Fragmentation: Sequential loss of CO₂ (44 Da) and H₂O (18 Da) is common in MS/MS

experiments.[1]

Synthesis & Purification Protocol
The synthesis requires the hydrogenation of the aromatic ring of mellitic acid. This is a high-

energy process requiring forcing conditions.[1]

Reagents
Precursor: Mellitic Acid (Benzenehexacarboxylic acid).[1]

Catalyst: Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al₂O₃).[1]

Solvent: Dilute aqueous NaOH (to form the soluble sodium salt) or Glacial Acetic Acid.[1]
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Figure 2: Catalytic hydrogenation workflow for the conversion of mellitic acid to

hexahydromellitic acid.

Safety Critical: The hydrogenation of polycarboxylic acids can be exothermic. Ensure the

reactor is properly rated for the pressure (50+ atm).

Applications in Research
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Metal-Organic Frameworks (MOFs): The all-cis isomer acts as a disk-shaped ligand.

Because all carboxylates are on one face, it coordinates lanthanides (Eu, Gd) to form

hydrophilic channels or layered 2D networks.[1]

Crystal Engineering: Used to study "supramolecular synthons" where the six COOH groups

form extensive hydrogen-bonding networks (e.g., honeycomb sheets).[1][3]

Biological Mimicry: As a carbocyclic analog of polyphosphates (like phytic acid), it serves as

a probe for phosphate-binding enzymes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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